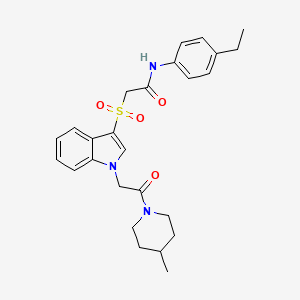

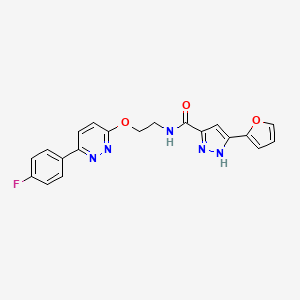

![molecular formula C16H22N2O3 B2360774 N-benzyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide CAS No. 1421441-83-9](/img/structure/B2360774.png)

N-benzyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-benzyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide” is a chemical compound . It is related to the 1,9-dioxa-4-azaspiro[5.5]undecane family of compounds . These compounds have been studied for their potential inhibitory activity against dengue virus type 2 (DENV2) .

Molecular Structure Analysis

The molecular formula of “N-benzyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide” is C16H22N2O3 . Unfortunately, I could not find more detailed information about its molecular structure.Physical And Chemical Properties Analysis

The physical form of related compound 1,9-dioxa-4-azaspiro[5.5]undecane is a powder . The storage temperature is room temperature . Unfortunately, I could not find more detailed physical and chemical properties for “N-benzyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide”.科学的研究の応用

Synthesis Techniques

Prins Cascade Cyclization

A novel Prins cascade process was developed for synthesizing 1,9-dioxa-4-azaspiro[5.5]undecane derivatives. This method involves coupling aldehydes with specific sulfonamides, marking the first report of synthesizing spiromorpholinotetrahydropyran derivatives through Prins bicyclization (Reddy, Medaboina, Sridhar, & Singarapu, 2014).

Microwave-Assisted Solid-Phase Synthesis

The synthesis of piperazines and diazaspirocycles, including 1,9-dioxa-4-azaspiro[5.5]undecanes, has been achieved using microwave-assisted solid-phase synthesis. This process uses primary amines and resin-bound bismesylates, highlighting the efficiency of this method (Macleod, Martínez-Teipel, Barker, & Dolle, 2006).

Expedient Synthesis Route for Spiroheterocycles

An efficient, short, and enantioselective synthesis method for 1,7-dioxa-4,10-dithiaspiro[5.5]undecanes has been developed. This technique involves a one-pot deprotection–spirocyclization process in an acidic medium, showcasing an advanced approach for synthesizing spiroheterocycles (Goubert, Canet, & Sinibaldi, 2006).

Structural and Thermodynamic Studies

Crystal Structure and Thermodynamic Properties

A study on a 1,5-dioxaspiro[5.5] derivative coupled with a benzimidazole moiety was conducted. It focused on its crystal structure and thermodynamic properties, using quantum chemical computations to analyze its geometric structure and spectra, providing insights into the compound's molecular characteristics (Zeng, Wang, & Zhang, 2021).

Crystal Structures of Novel Spiro Compounds

Research on novel spiro compounds containing 1,5-dioxaspiro[5.5]undecane-2,4-dione was performed. X-ray single-crystal diffraction techniques were utilized, offering detailed information on the crystallography of these compounds (Zeng, Meng, Guo, Zhang, & Jian, 2010).

Biological and Pharmacological Exploration

Antiviral Evaluation

A series of N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives, structurally related to 1,9-dioxa-4-azaspiro[5.5]undecanes, were synthesized and evaluated for their antiviral activity. These compounds showed promising results against influenza A/H3N2 virus and human coronavirus 229E, indicating the potential of spirothiazolidinone scaffolds in antiviral drug development (Apaydın, Loy, Stevaert, & Naesens, 2020).

Asymmetric Electrochemical Lactonization

An electrocatalytic process using a modified electrode for the oxidation of diols to produce optically active lactones was developed. This technique demonstrates the potential of 1-azaspiro[5.5]undecane derivatives in asymmetric synthesis, offering a high yield and enantiopurity (Kashiwagi, Kurashima, Chiba, Anzai, Osa, & Bobbitt, 2003).

Safety And Hazards

The related compound 1,9-dioxa-4-azaspiro[5.5]undecane has several hazard statements including H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

将来の方向性

The future directions for the study of “N-benzyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide” and related compounds could involve further exploration of their potential as therapeutics for dengue virus type 2 (DENV2) and other diseases . More research is needed to fully understand their synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties.

特性

IUPAC Name |

N-benzyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O3/c19-15(17-12-14-4-2-1-3-5-14)18-8-11-21-16(13-18)6-9-20-10-7-16/h1-5H,6-13H2,(H,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVPBZRBEBNPMFI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC12CN(CCO2)C(=O)NCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

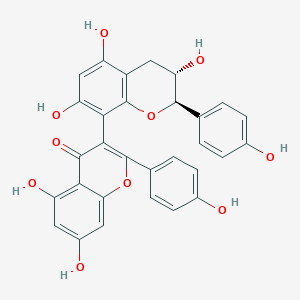

![(E)-1-benzyl-2-(2-(furan-2-yl)vinyl)-1H-benzo[d]imidazole](/img/structure/B2360692.png)

![[1-Methyl-5-(prop-2-enoxymethyl)pyrazol-4-yl]methanamine](/img/structure/B2360693.png)

![(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile](/img/structure/B2360694.png)

![[(Z)-[1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-methylpropanoate](/img/structure/B2360700.png)

![N1-(4-chlorophenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2360703.png)

![2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2360706.png)

![5-chloro-2-(methylsulfanyl)-N-(2-{[(thiophen-3-yl)methyl]sulfanyl}phenyl)pyrimidine-4-carboxamide](/img/structure/B2360708.png)

![4-chloro-2-[2-(4-chlorophenyl)-2-oxoethyl]-5-morpholino-3(2H)-pyridazinone](/img/structure/B2360710.png)